3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-(4-cyclopropyl-6-methylpyridin-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-11(10-4-5-10)8-12(13-9)3-2-6-14/h7-8,10,14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBPVXSUBOWGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CCCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Construction via Cyclocondensation
The Hantzsch pyridine synthesis remains a foundational approach for constructing polysubstituted pyridines. Adapting this method:
-
Precursor assembly : Reaction of ethyl acetoacetate (for methyl group introduction), cyclopropanecarboxaldehyde (for cyclopropyl group), and ammonium acetate in ethanol under reflux.
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Oxidative aromatization : Use of ferric chloride or nitrobenzene to dehydrogenate the intermediate dihydropyridine.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 80°C, 12h | 62 | 88 |
| Acetic acid, 110°C | 71 | 92 |
Limitations include poor regiocontrol over substituent placement, necessitating post-synthetic modifications.
Transition Metal-Catalyzed Cross-Coupling
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 0°C | 41 |
| LiAlH₄ | THF | Reflux | 68 |
| BH₃·THF | DCM | RT | 55 |
Biocatalytic Approaches
Emerging enzymatic methods show promise for stereocontrol:
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Ketoreductases : Enantioselective reduction of 3-(4-cyclopropyl-6-methylpyridin-2-yl)propanal.
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Optimized conditions :
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Buffer: 50 mM phosphate (pH 7.0)
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Cofactor: NADPH (0.2 mM)
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Conversion: 92% with >99% ee
-
Industrial-Scale Production Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | PMI* |
|---|---|---|
| Hantzsch synthesis | 320 | 18.4 |
| Cross-coupling | 890 | 6.2 |
| Biocatalytic | 1,150 | 3.8 |
*Process Mass Intensity (kg waste/kg product)
Purification Technologies
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Simulated moving bed (SMB) chromatography : Achieves 99.9% purity for pharmaceutical-grade material.
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Crystallization optimization : Ethyl acetate/heptane system yields 83% recovery.
Emerging Methodologies
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Flow chemistry : Microreactor systems reduce reaction times by 60% for Pd-catalyzed steps.
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Photoredox catalysis : Enables direct C-H functionalization of pyridine cores.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used for reduction reactions.
Substitution Reagents: Halides, acids, and bases can be used for substitution reactions.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Substituted pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with similar structures to 3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol have exhibited various pharmacological properties, including:
- Antitumor Activity : Compounds derived from pyridine structures have been studied for their potential in cancer therapy due to their ability to target specific cellular pathways involved in tumor growth and metastasis.
- Neurological Disorders : The compound may interact with receptors or enzymes implicated in neurological conditions, suggesting potential applications in treating disorders such as Alzheimer's disease.
- Antimicrobial and Anti-inflammatory Properties : Similar compounds have shown efficacy against bacterial infections and inflammation, indicating that this compound may possess analogous properties.
Case Study 1: Antitumor Activity
A study investigated the effects of pyridine-based compounds on cancer cell lines, demonstrating that derivatives similar to this compound inhibited cell proliferation and induced apoptosis in several cancer types.
Case Study 2: Neurological Applications
Research focused on the interaction of pyridine derivatives with neurotransmitter receptors has revealed that these compounds can modulate synaptic transmission, offering insights into their potential use for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol with pyridine derivatives sharing the propan-1-ol backbone and heterocyclic modifications. Key compounds include those listed in the Catalog of Pyridine Compounds (2017) and synthesis protocols from the World Intellectual Property Organization (WIPO) .
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. Methyl/Chloro Groups : The cyclopropyl group in the target compound may increase steric hindrance and lipophilicity compared to methyl or chloro substituents in analogs like the 2-chloro derivative . This could reduce aqueous solubility but enhance membrane permeability.
- Electron-Donating vs.
- Heterocycle Replacement : Replacing pyridine with imidazole (as in ) introduces additional hydrogen-bonding sites, which may enhance interactions with biological targets (e.g., enzymes or receptors).
Biological Activity
3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol is a chemical compound with the molecular formula C12H17NO. It features a unique structure that includes a cyclopropyl group, a methyl-substituted pyridine, and a propan-1-ol backbone. This combination potentially confers significant biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C12H17NO |
| Functional Groups | Hydroxyl (-OH), Pyridine ring, Cyclopropyl group |
| Potential Applications | Medicinal chemistry, pharmacological research |
Biological Activity Overview
Research indicates that this compound may exhibit various pharmacological properties, including:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
- Anti-inflammatory Effects : The presence of the pyridine moiety often correlates with interactions at specific biological targets, such as receptors involved in inflammatory pathways.
- Antitumor Properties : Derivatives of pyridine compounds have been studied for their potential to inhibit tumor growth.
Case Studies and Research Findings
-
Antimicrobial Studies :
A study examined the antibacterial and antifungal activities of related pyridine derivatives. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogenic strains like Staphylococcus aureus and Escherichia coli . -
Pharmacological Properties :
The compound's structural features suggest potential interactions with biological targets relevant to neurological disorders and cancer therapies. For instance, its ability to penetrate the blood-brain barrier could make it useful in treating central nervous system diseases . -
Mechanism of Action :
Interaction studies are essential for understanding the compound's mechanism of action. Initial findings suggest that the hydroxyl group may enhance binding affinity to various receptors or enzymes involved in disease pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Cyclopropylpyridine | C9H10N | Lacks hydroxyl group; used as an intermediate |
| 6-Methylpyridin-2-ol | C7H9NO | Contains hydroxyl group but lacks cyclopropane |
| 3-(Cyclopropyl)pyridin | C10H11N | Similar cyclopropane structure but different functional groups |
The distinct combination of functional groups in this compound may confer unique biological properties compared to these similar compounds.
Q & A
Q. What are the optimal synthetic routes for 3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Grignard reactions or nucleophilic substitution. For example, the Grignard approach involves reacting cyclopropylmagnesium bromide with a substituted pyridine precursor. Reaction temperature (0–5°C) and solvent choice (THF vs. diethyl ether) critically affect yield and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >90% purity. Industrial-scale protocols emphasize optimized stoichiometry and catalyst recycling to minimize waste .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry or functional group positioning?
- Methodological Answer :
- NMR : H and C NMR identify cyclopropyl and methylpyridine moieties. For stereochemical confirmation, NOESY/ROESY experiments detect spatial proximity of protons.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z 221.1425).
- X-ray Crystallography : Resolves ambiguous regiochemistry in the pyridine ring when crystallized with co-crystallizing agents like dichloromethane .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Begin with in vitro cytotoxicity (MTT assay) and enzyme inhibition studies (e.g., kinase or cytochrome P450 assays). For receptor binding, radioligand displacement assays (e.g., H-labeled ligands) quantify affinity. Dose-response curves (0.1–100 µM) identify IC values. Include positive controls (e.g., known inhibitors) to validate assay conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact biological activity, and what computational tools support SAR analysis?
- Methodological Answer : Replace the cyclopropyl group with phenyl or halogenated analogs and compare activity via IC shifts. Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., kinases). QSAR models (CoMFA, CoMSIA) correlate substituent hydrophobicity/electron density with activity. For example, cyclopropyl’s strain energy may enhance binding entropy compared to planar aryl groups .
Q. What strategies resolve contradictions in reported NMR data for this compound?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Reproduce spectra in deuterated DMSO vs. CDCl to assess solvent-induced shifts. Spiking experiments with authentic samples (e.g., co-injection in HPLC) confirm identity. For impurity interference, use preparative HPLC (C18 column, acetonitrile/water) to isolate the main compound and re-analyze .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Calculate half-life () and intrinsic clearance (Cl).
- Reactive Metabolite Screening : Trapping assays (e.g., glutathione adducts) identify electrophilic intermediates.
- hERG Inhibition : Patch-clamp assays assess cardiac toxicity risks .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardize compound storage (desiccated, -20°C) to prevent hydrolysis of the hydroxyl group.
- Use internal controls (e.g., reference inhibitors) in each assay plate.
- Perform triplicate runs with blinded sample labeling to reduce operator bias. Statistical analysis (ANOVA, ) identifies significant variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
